6-Quinoxalineacetonitrile

Description

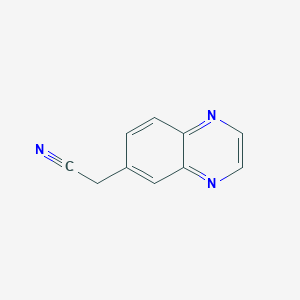

6-Quinoxalineacetonitrile is a quinoxaline derivative featuring an acetonitrile (-CH₂CN) substituent at the 6-position of the bicyclic quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with two fused pyrazine-like rings, known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The acetonitrile group introduces a nitrile functionality, which enhances reactivity in nucleophilic addition reactions and influences physicochemical properties such as polarity and solubility . This compound is typically synthesized via condensation reactions in acetonitrile solvent, leveraging its aprotic polar nature to optimize reaction efficiency and yield .

Properties

CAS No. |

936727-48-9 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-quinoxalin-6-ylacetonitrile |

InChI |

InChI=1S/C10H7N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3H2 |

InChI Key |

RFBJBLKFMFWHCB-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=CN=C2C=C1CC#N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 6-Quinoxalineacetonitrile: Contains a nitrile (-CN) group at the 6-position of the quinoxaline scaffold. Molecular formula: C₁₀H₇N₃; molecular weight: ~169.18 g/mol.

- 2-Cyano-3-phenylquinoxaline-1,4-dioxide: A di-N-oxide quinoxaline derivative with a cyano (-CN) group at position 2 and a phenyl substituent at position 3. The di-N-oxide structure increases oxidative stability but reduces basicity compared to non-oxidized quinoxalines .

- 6-Methoxyquinoline: A quinoline derivative (one nitrogen atom in the heterocycle) with a methoxy (-OCH₃) group at position 4. Molecular formula: C₁₀H₉NO; molecular weight: 159.18 g/mol. The methoxy group enhances lipophilicity, favoring membrane permeability .

Physicochemical and Reactivity Differences

- Polarity: this compound’s nitrile group increases polarity (~logP ~1.5) compared to 6-Methoxyquinoline (logP ~2.1) .

- Reactivity: The nitrile group in this compound enables nucleophilic additions (e.g., with amines or thiols), whereas 6-Methoxyquinoline’s methoxy group directs electrophilic substitution at specific positions .

- Stability: Di-N-oxide derivatives (e.g., 2-cyano-3-phenylquinoxaline-1,4-dioxide) exhibit enhanced oxidative stability but lower thermal stability due to N-oxide bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.